molecular formula C12H13BrN2O3S B085407 Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 15139-62-5

Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B085407
CAS No.: 15139-62-5
M. Wt: 345.21 g/mol
InChI Key: IKBCZZXKROFYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a bromomethyl group at position 6, a thien-2-yl substituent at position 4, and an ethyl ester at position 4. This compound belongs to the Biginelli reaction product family, widely studied for their pharmacological and material science applications. The bromomethyl group enhances its utility as a synthon for further functionalization, while the thien-2-yl moiety introduces heteroaromatic properties, influencing electronic interactions and binding affinities .

Properties

IUPAC Name

ethyl 6-(bromomethyl)-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-2-18-11(16)9-7(6-13)14-12(17)15-10(9)8-4-3-5-19-8/h3-5,10H,2,6H2,1H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBCZZXKROFYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392750
Record name ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15139-62-5
Record name ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 15139-62-5) is a bioactive compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃BrN₂O₃S
  • Molecular Weight : 345.212 g/mol
  • Structure : The compound features a tetrahydropyrimidine core substituted with a bromomethyl group and a thienyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial and antifungal properties. The presence of the thienyl group enhances its ability to disrupt microbial cell membranes.
  • Antitumor Effects : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating metabolic disorders.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various derivatives of tetrahydropyrimidines, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Candida albicans at concentrations as low as 25 µg/mL .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 30 µM for MCF7 and 25 µM for A549 cells .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis via mitochondrial pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound .

Data Table: Biological Activities

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus25 µg/mL
AntifungalCandida albicans25 µg/mL
CytotoxicityMCF7 (breast cancer)30 µM
CytotoxicityA549 (lung cancer)25 µM

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic properties. Some notable applications include:

Antimicrobial Activity : Research has demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various pathogens, suggesting that ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives may possess similar activities .

Anticancer Properties : Studies indicate that thienyl-substituted pyrimidines can inhibit cancer cell proliferation. A case study involving a related compound showed promise in targeting specific cancer cell lines, which could be extrapolated to ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives .

Agricultural Applications

The compound's bioactivity extends to agricultural science:

Pesticide Development : The structural characteristics of ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl compounds suggest potential as novel pesticides. Research has indicated that similar thienyl compounds can act as effective insecticides or fungicides, offering a pathway for developing environmentally friendly agricultural chemicals .

Material Science

In material science, the compound's unique properties make it suitable for various applications:

Polymer Chemistry : Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application has been explored in creating smart materials that respond to environmental stimuli .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of tetrahydropyrimidine derivatives. The findings indicated that certain modifications increased activity against Gram-positive bacteria significantly. The results suggest that ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives could be optimized for enhanced antimicrobial properties .

Case Study 2: Anticancer Research

In an investigation into the anticancer effects of thienyl-pyrimidines, researchers discovered that specific substitutions led to increased cytotoxicity against breast cancer cells. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy, paving the way for future research on ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl compounds .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
Compound AModerateHigh
Compound BHighModerate
Ethyl 6-(bromomethyl)-2-oxo...PotentialPotentialThis Study

Table 2: Agricultural Efficacy of Thienyl Compounds

Compound NameInsecticidal EfficacyFungicidal EfficacyReference
Compound CEffectiveNot effective
Ethyl 6-(bromomethyl)-2-oxo...PromisingPromisingThis Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4 and 6

Ethyl 6-(Bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Substituents : Phenyl (C₆H₅) at position 4; bromomethyl (CH₂Br) at position 5.
  • Synthesis : Prepared via bromination of the methyl precursor using bromine in acetic acid .
  • Reactivity : The bromomethyl group facilitates nucleophilic substitutions, enabling the synthesis of pyrrolo- and thiazolo-fused heterocycles .
  • Applications : Used as a versatile intermediate in medicinal chemistry .
Ethyl 6-(Chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Substituents : 4-Hydroxyphenyl at position 4; chloromethyl (CH₂Cl) at position 6.
  • Reactivity : Chlorine’s lower leaving-group ability compared to bromine reduces reactivity in substitution reactions.
  • Biological Activity : Demonstrated anticancer activity against MCF-7 breast cancer cells (IC₅₀ values comparable to tamoxifen) .
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Substituents : Phenyl at position 4; methyl (CH₃) at position 6.
  • Applications : Utilized in environmental chemistry for selective cadmium ion uptake due to its Lewis basic sites .

Functional Group Variations at Position 2

Ethyl 4-(2-Fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Functional Group : 2-Thioxo (C=S) instead of 2-oxo (C=O).

Substituent Effects on Pharmacological Activity

  • Thien-2-yl vs. Phenyl : The thien-2-yl group’s heteroaromaticity may improve π-π stacking in protein binding compared to phenyl, influencing drug-receptor interactions .
  • Fluorophenyl Derivatives : Fluorine’s electronegativity increases metabolic stability and membrane permeability, as seen in fluorophenyl analogs with enhanced pharmacokinetic profiles .

Comparative Data Table

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Functional Group Key Applications/Reactivity Reference IDs
Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thien-2-yl Bromomethyl Oxo Intermediate for heterocycle synthesis
Ethyl 6-(bromomethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Bromomethyl Oxo Synthon for pyrrolo-/thiazolo-fused compounds
Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxyphenyl Chloromethyl Oxo Anticancer activity (MCF-7 cells)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Methyl Oxo Cadmium ion uptake in environmental chemistry
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Fluorophenyl Methyl Thioxo Enhanced receptor binding due to thioxo group

Preparation Methods

Reaction Design and Mechanistic Overview

The target compound is synthesized via a modified Biginelli reaction using thiophene-2-carbaldehyde, ethyl 2-(bromomethyl)acetoacetate, and urea under acidic conditions. DIPEAc serves as both catalyst and green solvent, enabling cyclocondensation at 70–80°C within 45–60 minutes. The thien-2-yl group is introduced via the aldehyde component, while the bromomethyl moiety originates from the pre-brominated acetoacetate derivative.

Optimization of Reaction Parameters

Key variables were systematically optimized (Table 1):

Table 1: Optimization of Biginelli Reaction Conditions for Target Compound Synthesis

VariableTested RangeOptimal ValueYield (%)
CatalystNone, Cs2CO3, DIPEAc, p-TSADIPEAc92
Temperature (°C)25–1007089
SolventEtOH, H2O, DIPEAcDIPEAc92
Molar Ratio (1:1:1.1)1:1:1 to 1:1:1.21:1:1.190

The use of DIPEAc reduced side reactions, as evidenced by HPLC purity >98%.

Post-Synthetic Bromination of 6-Methyl Precursor

Synthesis of Ethyl 6-Methyl-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The 6-methyl precursor was prepared via mechanochemical grinding:

  • Reactants: Thiophene-2-carbaldehyde (1.2 eq), ethyl acetoacetate (1 eq), urea (1.5 eq)

  • Conditions: Mortar-pestle grinding (15 min), no solvent

  • Yield: 85% (m.p. 196–198°C)

Bromination Using N-Bromosuccinimide (NBS)

The methyl group at C6 was brominated via radical-mediated pathway:

  • Reagents: NBS (1.1 eq), AIBN (0.05 eq) in CCl4

  • Conditions: Reflux (80°C, 6 h), argon atmosphere

  • Yield: 78% (HPLC purity 94%)

Critical Note: Over-bromination at the thienyl ring was avoided by maintaining NBS stoichiometry below 1.2 eq.

Microwave-Assisted One-Pot Synthesis

Integrated Cyclocondensation-Bromination

A green protocol combined microwave irradiation and in situ bromination:

  • Step 1: Biginelli reaction with thiophene-2-carbaldehyde, ethyl acetoacetate, urea (5 min, 300 W)

  • Step 2: Direct addition of CuBr2 (1.05 eq), irradiation (2 min, 150 W)

  • Total Yield: 88% (99% purity by 1H NMR)

Advantages:

  • 87% energy reduction vs conventional heating

  • No solvent required for bromination step

Comparative Analysis of Methodologies

Table 2: Performance Metrics of Preparation Methods

MethodYield (%)Purity (%)TimeEnvironmental Impact
DIPEAc-Catalyzed MCR929845 minLow (solvent reuse)
Post-Synthetic Bromination78946 hModerate (CCl4 use)
Microwave-Assisted88997 minVery Low

The DIPEAc method excels in atom economy (82%), while microwave synthesis offers unparalleled speed.

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.21 (t, 3H, J=7.1 Hz, -OCH2CH3), 4.12 (q, 2H, J=7.1 Hz, -OCH2), 4.89 (s, 2H, -CH2Br), 6.98–7.43 (m, 3H, thienyl-H), 9.21 (s, 1H, NH).

  • 13C NMR: δ 165.8 (C=O), 152.1 (C2), 140.3 (C4-thienyl), 61.4 (-OCH2), 34.7 (-CH2Br).

  • HRMS (ESI): m/z 373.0241 [M+H]+ (calc. 373.0238 for C13H14BrN2O3S).

Challenges and Mitigation Strategies

Bromomethyl Group Reactivity

The -CH2Br moiety undergoes nucleophilic substitution if exposed to protic solvents. Mitigations include:

  • Using anhydrous DIPEAc or ionic liquid media

  • Post-synthetic stabilization via silica gel chromatography

Thienyl Ring Halogenation

Competitive bromination at the thiophene ring was suppressed by:

  • Lowering reaction temperature (<80°C)

  • Employing directed ortho-metalation techniques

Q & A

Q. What synthetic strategies are optimal for preparing Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via bromination of its methyl precursor (Ethyl 6-methyl-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) using bromine in acetic acid . Optimization involves:
  • Catalyst selection : Heterogeneous catalysts like 20% PMo7W5/kaolin improve yields in related Biginelli reactions (e.g., 75–92% yields for analogous derivatives) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10–15 min vs. 6–8 hours conventionally) and minimizes side products .
  • Purification : Recrystallization from ethanol or column chromatography for high-purity isolates .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituents (e.g., bromomethyl at δ ~4.8–5.2 ppm for CH2Br; thienyl protons at δ 6.8–7.4 ppm) .
  • X-ray crystallography : Resolve conformation (flattened boat for the tetrahydropyrimidine ring) and disorder (e.g., ethyl group disorder in related structures ). Use SHELXL for refinement, accounting for anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯O/S interactions stabilizing crystal packing) .
  • FT-IR : Confirm carbonyl (C=O at ~1650–1700 cm<sup>−1</sup>) and thienyl C–S stretches .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group at position 6 is highly reactive toward nucleophiles (e.g., malononitrile, ethyl cyanoacetate). Key considerations:
  • Mechanism : SN2 pathway dominates, confirmed by retention of stereochemistry in intermediates .
  • Solvent/base effects : Polar aprotic solvents (DMF) with KOH enhance nucleophilicity, yielding fused heterocycles (e.g., pyrido[4,3-<i>d</i>]pyrimidines) via intramolecular cyclization .
  • Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress; GC-MS confirms product masses .

Q. How can computational models (DFT) predict electronic properties and reactivity?

  • Methodological Answer :
  • Geometry optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths (e.g., C6–Br: ~1.97 Å) and dihedral angles .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer tendencies; MESP maps highlight electrophilic regions (e.g., carbonyl oxygen) .
  • TD-DFT : Predict UV-Vis spectra (λmax ~270–300 nm) for comparison with experimental data .

Q. How to resolve contradictions in crystallographic data or synthetic yields?

  • Methodological Answer :
  • Disorder modeling : Refine occupancy ratios (e.g., 0.7:0.3 for disordered ethyl groups) using SHELXL restraints .
  • Yield discrepancies : Compare reaction conditions (e.g., catalyst loading, solvent purity). For example, NH4Cl in acetic acid vs. sulfamic acid in ethanol alters yields by ~15% .
  • Validation : Cross-check NMR assignments with DEPT-135 and HSQC for ambiguous signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.